1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Catalog No.
S1551564
CAS No.
857233-13-7
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorophenyl)-1-hydroxypropan-2-one

CAS Number

857233-13-7

Product Name

1-(3-Chlorophenyl)-1-hydroxypropan-2-one

IUPAC Name

1-(3-chlorophenyl)-1-hydroxypropan-2-one

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3

InChI Key

HTTAEBUFKZSUKE-UHFFFAOYSA-N

SMILES

CC(=O)C(C1=CC(=CC=C1)Cl)O

Synonyms

1-(3-Chlorophenyl)-1-hydroxy-2-propanone; 1-(M-Chlorophenyl)-1-hydroxy-2-propanone

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)Cl)O

1-(3-Chlorophenyl)-1-hydroxypropan-2-one is an organic compound with the molecular formula C9H9ClO2C_9H_9ClO_2 and a molecular weight of 184.62 g/mol. This compound features a chlorophenyl group attached to a hydroxypropanone structure, characterized by a hydroxyl group and a carbonyl group. The molecular structure includes a benzene ring with a chlorine substituent at the para position and functional groups that contribute to its reactivity and biological activity .

There is no current research available on the specific mechanism of action of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. As mentioned earlier, its structural similarity to bupropion suggests a potential area for investigation. Bupropion's mechanism involves inhibiting the reuptake of dopamine and norepinephrine in the brain, which are neurotransmitters involved in mood regulation []. However, further research is needed to determine if 1-(3-Chlorophenyl)-1-hydroxypropan-2-one exhibits similar activity.

  • Handle with gloves and appropriate personal protective equipment due to the unknown nature of the compound.
  • Assume it may have similar hazards to other chlorinated aromatic compounds, which can be irritating or corrosive [].
  • Work in a well-ventilated area and dispose of waste according to appropriate laboratory safety protocols.

Potential Research Areas

Based on the compound's structure, some potential research areas where it could be investigated include:

  • Organic synthesis: As a small organic molecule, 1-(3-Chlorophenyl)-1-hydroxypropan-2-one could be used as a starting material or intermediate in the synthesis of other more complex molecules with potential applications in various fields.
  • Medicinal chemistry: The presence of a hydroxyl and a chlorophenyl group in the molecule suggests potential for exploring its biological activity. However, further research is needed to determine its specific properties and potential therapeutic applications.
  • Material science: The functionality of the molecule could be of interest for investigating its potential applications in material science, such as the development of new polymers or functional materials.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, enhancing its reactivity.
  • Reduction: The carbonyl group can be reduced to produce an alcohol.
  • Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles, allowing for the introduction of various functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate for oxidation.
  • Reducing agents: Sodium borohydride for reduction.
  • Nucleophiles: For substitution reactions, various nucleophiles may be employed depending on the desired product.

The synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one typically involves:

  • Starting Materials: The reaction often begins with 3-chlorobenzaldehyde.
  • Catalysts: Chiral catalysts might be used to ensure the formation of specific enantiomers.
  • Solvents: Common solvents include ethanol or methanol, with controlled temperature and pH conditions to optimize yield and purity .

Industrial Production

In industrial settings, large-scale batch reactions are utilized, employing continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.

Several compounds share structural similarities with 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, each possessing unique characteristics:

Compound NameStructure FeaturesNotable Uses
BupropionSimilar core structure; acts as an antidepressantDepression treatment, smoking cessation
3-ChloroacetophenoneChlorine-substituted phenyl ringIntermediate in organic synthesis
4-Chloro-α-methylphenethylamineAmine functional group; stimulant propertiesResearch in neuropharmacology

These compounds highlight the uniqueness of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one through its specific functional groups and potential applications in medicinal chemistry .

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 1-(3-chlorophenyl)-2-hydroxypropan-1-one, reflecting the hydroxyl group at position 2 and the ketone at position 1 of the propanone chain, with a 3-chlorophenyl substituent. Alternative names include 1-(3-chlorophenyl)-1-hydroxypropan-2-one and 3'-chloro-α-hydroxypropiophenone, though the former is preferred for clarity.

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC₉H₉ClO₂PubChem
Molecular Weight184.62 g/molChemsrc
CAS Registry Number152943-33-4, 857233-13-7PubChem
SMILESCC(=O)C(C1=CC(=CC=C1)Cl)OPubChem
InChI KeyPRVHLTNNKRCHGO-UHFFFAOYSA-NPubChem

Molecular Geometry and Conformational Analysis

The molecule adopts a planar conformation around the ketone group, with the hydroxyl and 3-chlorophenyl groups influencing torsional preferences. Density functional theory (DFT) studies on analogous α-hydroxy ketones reveal that intramolecular hydrogen bonding between the hydroxyl (-OH) and ketone (C=O) groups stabilizes the syn conformation. However, steric hindrance from the bulky 3-chlorophenyl group may limit this interaction, favoring a gauche arrangement instead.

X-ray crystallography data for related compounds show weak intermolecular interactions, such as C–H⋯O and O–H⋯π bonds, which dictate packing in the solid state. For 1-(3-chlorophenyl)-1-hydroxypropan-2-one, the chlorine atom’s electronegativity further polarizes the aromatic ring, enhancing dipole-dipole interactions in crystalline phases.

Electronic Structure and Resonance Effects

The electronic structure is characterized by resonance stabilization between the hydroxyl and ketone groups. The enol tautomer (where the hydroxyl proton migrates to the ketone oxygen) is less favored due to the instability of the resulting conjugated system in α-hydroxy ketones. Instead, the keto form dominates, with partial double-bond character between the carbonyl carbon and oxygen.

The 3-chlorophenyl group exerts an electron-withdrawing inductive effect (-I), which decreases electron density on the ketone, making it more electrophilic. This polarization is evident in the compound’s reactivity in nucleophilic acyl substitution reactions. Frontier molecular orbital (FMO) analysis would predict a low-energy LUMO centered on the ketone, facilitating reactions with nucleophiles.

The aldol condensation represents the most established synthetic route for preparing 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, utilizing 3-chlorobenzaldehyde and acetone as primary reactants [2]. This carbon-carbon bond forming reaction proceeds via an initial nucleophilic addition followed by dehydration to yield the desired hydroxypropanone structure [19]. The reaction mechanism involves the formation of an enolate intermediate from acetone under basic conditions, which subsequently attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde [3].

Base-catalyzed aldol condensation typically employs sodium hydroxide as the preferred catalyst, with reaction temperatures ranging from 60-80°C to promote optimal conversion rates [10]. The reaction proceeds through a stepwise mechanism where the rate-limiting step has been identified as the final loss of hydroxide and formation of the carbon-carbon double bond [3]. Comprehensive kinetic studies have demonstrated that the reaction follows a complex rate law dependent on multiple factors including substrate concentration, temperature, and catalyst loading [21].

Optimization studies reveal that reaction yields can be significantly improved through careful control of reaction parameters. Temperature optimization represents a critical factor, as elevated temperatures generally increase reaction rates but may also lead to unwanted side reactions [13] [14]. The optimal temperature range has been established at 65-75°C, providing a balance between reaction efficiency and product selectivity [10]. Solvent selection also plays a crucial role, with aqueous-alcoholic media demonstrating superior performance compared to purely organic solvents [6].

Table 1: Aldol Condensation Reaction Optimization Data

ParameterOptimal RangeYield (%)Reaction Time (h)Reference
Temperature65-75°C82-873-5 [10]
Sodium Hydroxide Concentration0.1-0.2 M85-904-6 [19] [20]
Acetone:Aldehyde Ratio3:1 to 5:180-852-4 [33] [34]
pH Control8.5-9.588-923-5 [6] [33]

The stereoselectivity of the aldol condensation can be controlled through the choice of reaction conditions and catalysts [17]. Recent advances in organocatalysis have enabled the development of asymmetric variants using proline-derived catalysts, achieving excellent enantioselectivity for the formation of chiral hydroxypropanone derivatives [33] [34]. The reaction exhibits reversibility under certain conditions, which has been demonstrated through nuclear magnetic resonance studies showing time-dependent changes in product ratios [34] [35].

Industrial applications of aldol condensation for hydroxypropanone synthesis have been successfully scaled using continuous flow reactors [33]. These systems offer improved heat and mass transfer characteristics, enabling more precise control over reaction parameters and enhanced product quality [24]. Flow chemistry approaches also facilitate the implementation of in-line purification techniques, reducing overall process complexity and improving economic viability [33].

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation provides an alternative synthetic pathway for accessing 1-(3-Chlorophenyl)-1-hydroxypropan-2-one through the direct introduction of an acyl group onto the chlorinated aromatic ring [29] [32]. This electrophilic aromatic substitution reaction utilizes aluminum chloride as the primary Lewis acid catalyst to generate highly reactive acylium ion intermediates [29]. The reaction mechanism proceeds through a four-step process involving catalyst-substrate complex formation, electrophilic attack, and catalyst regeneration [32].

The regioselectivity of Friedel-Crafts acylation on chlorobenzene derivatives strongly favors para-substitution due to the ortho-para directing nature of the chlorine substituent [4] [29]. Steric hindrance effects further enhance this selectivity by disfavoring ortho-substitution, resulting in predominantly para-substituted products [4]. The electronic effects of the chlorine atom activate the aromatic ring toward electrophilic substitution while simultaneously directing the incoming acyl group to specific positions [32].

Reaction optimization for Friedel-Crafts acylation requires careful attention to catalyst loading and reaction temperature [29]. Aluminum chloride loadings of 1.2-1.5 equivalents relative to the substrate have been found to provide optimal conversion rates while minimizing side reactions [32]. Temperature control is particularly critical, as excessive heating can lead to catalyst decomposition and reduced product yields [14] [15]. The optimal temperature range has been established at 40-60°C for most acylation reactions involving chlorinated aromatics [29].

Table 2: Friedel-Crafts Acylation Optimization Parameters

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)Reaction Time (h)
AlCl₃ (1.2 eq)45-5575-8590-952-4
FeCl₃ (1.0 eq)50-6565-7585-904-6
TiCl₄ (0.8 eq)35-4560-7080-856-8

The choice of acylating agent significantly influences reaction efficiency and product distribution [29]. Acid chlorides generally provide superior reactivity compared to acid anhydrides, enabling reactions to proceed under milder conditions with improved yields [32]. The use of acetyl chloride for introducing the required acyl functionality has been optimized through systematic studies of reaction stoichiometry and catalyst selection [29].

Solvent effects play a crucial role in Friedel-Crafts acylation reactions, with nitrobenzene serving as the preferred medium due to its ability to dissolve the catalyst-substrate complexes while remaining inert toward the reaction conditions [32]. Alternative solvents such as carbon disulfide and methylene chloride have also been evaluated, though they generally provide inferior results in terms of both yield and selectivity [29].

Modern developments in Friedel-Crafts chemistry have explored the use of heterogeneous catalysts to address environmental concerns associated with traditional aluminum chloride systems [17]. Zeolite-based catalysts and supported Lewis acids have shown promise for acylation reactions, offering advantages in terms of catalyst recovery and reduced waste generation [20].

Industrial-Scale Production Techniques

Industrial synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one requires careful consideration of process economics, environmental impact, and scalability factors [9] [12]. Large-scale production typically employs continuous process designs that maximize throughput while maintaining consistent product quality [23] [24]. Heat integration strategies have been developed to reduce energy consumption by up to 26% in heating utilities and 19.5% in cooling utilities [37].

Process optimization for industrial applications focuses on maximizing space-time yield while minimizing raw material consumption and waste generation [12]. Continuous flow reactors enable precise control of reaction parameters and facilitate real-time monitoring of product quality [23]. These systems also offer improved safety profiles by maintaining smaller reaction volumes and enabling rapid response to process deviations [24].

Table 3: Industrial Process Performance Metrics

Process ParameterBatch OperationContinuous FlowImprovement Factor
Space-Time Yield (g/L/h)2.5-4.08.6-12.53.4-3.1
Energy Consumption (kWh/kg)15-2010-141.5-1.4
Product Purity (%)85-9092-961.1-1.1
Waste Generation (kg/kg product)2.8-3.51.5-2.01.9-1.8

Catalyst selection for industrial processes emphasizes recyclability and environmental compatibility [12] [20]. Heterogeneous catalysts enable easy separation and recovery, reducing overall process costs and environmental impact [20]. Advanced catalyst systems have been developed that maintain activity over extended operating periods while minimizing deactivation pathways [12].

Quality control measures in industrial production include real-time monitoring of key process parameters such as temperature, pressure, and reactant concentrations [27]. Statistical process control methods are employed to maintain consistent product quality and identify potential process deviations before they impact final product specifications [24]. Advanced analytical techniques enable continuous monitoring of product purity and impurity profiles [27].

Economic analysis of industrial hydroxypropanone production reveals that raw material costs typically represent 60-70% of total production expenses [27]. Process optimization efforts therefore focus on maximizing raw material utilization efficiency and minimizing waste streams [12]. Energy costs account for approximately 15-20% of total production costs, making energy integration strategies economically attractive [37].

Environmental considerations for industrial production include waste minimization, solvent recovery, and emission control [12]. Green chemistry principles have been incorporated into process design to reduce environmental impact while maintaining economic viability [20]. Solvent recycling systems enable recovery of greater than 95% of organic solvents used in the process [18].

Retrosynthetic Analysis and Pathway Design

Retrosynthetic analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one reveals multiple viable synthetic disconnections that can guide pathway selection based on available starting materials and desired process characteristics [7] [8]. The primary retrosynthetic disconnections involve carbon-carbon bond formation strategies that construct the propanone backbone while incorporating the chlorinated aromatic functionality [8].

The most direct retrosynthetic approach involves disconnection of the carbon-carbon bond between the aromatic ring and the propanone chain, leading back to 3-chlorobenzaldehyde and acetone via aldol condensation chemistry [8]. This disconnection strategy aligns with the fundamental aldol reaction mechanism and provides access to readily available starting materials [19]. Alternative disconnections focus on the formation of the aromatic-carbon bond through Friedel-Crafts acylation pathways [29] [32].

Table 4: Retrosynthetic Disconnection Strategies

Disconnection TypeStarting MaterialsSynthetic MethodComplexity ScoreAtom Economy (%)
Alpha-Carbon Bond3-Chlorobenzaldehyde + AcetoneAldol Condensation294
Aromatic-Carbon BondChlorobenzene + Acyl ChlorideFriedel-Crafts387
Functional Group3-ChloroacetophenoneReduction/Oxidation478

Strategic pathway design considers factors such as step count, overall yield, and reagent availability when selecting optimal synthetic routes [8] [11]. Convergent synthesis strategies are preferred over linear approaches as they typically provide improved overall efficiency and reduced process complexity [8]. The design process also incorporates considerations of functional group compatibility and protection strategies when necessary [11].

Advanced retrosynthetic planning utilizes computational tools to evaluate multiple pathway options and identify optimal synthetic routes [7] [8]. These methods consider factors such as reaction reliability, reagent cost, and environmental impact when ranking potential synthetic strategies [11]. Machine learning approaches have been developed to assist in pathway design by predicting reaction outcomes and identifying potential synthetic bottlenecks [26] [28].

Process route selection involves comprehensive evaluation of multiple synthetic pathways using decision matrices that weight various selection criteria [11]. Key evaluation parameters include raw material costs, process safety considerations, environmental impact, and scalability potential [9] [12]. The selected pathway must demonstrate robust performance under industrial operating conditions while maintaining acceptable economic metrics [27].

Pathway optimization incorporates principles of green chemistry to minimize environmental impact and improve process sustainability [20]. This includes evaluation of solvent selection, catalyst choice, and waste generation profiles for each potential synthetic route [12]. Life cycle assessment methodologies provide quantitative frameworks for comparing the environmental performance of alternative synthetic pathways [20].

The oxidation chemistry of 1-(3-chlorophenyl)-1-hydroxypropan-2-one represents a fundamental aspect of its chemical reactivity, primarily involving the transformation of the secondary hydroxyl group to generate diketone products. The compound undergoes oxidation through multiple mechanistic pathways, each offering distinct advantages in terms of selectivity, yield, and reaction conditions [3].

Jones Oxidation Mechanism

The classical Jones oxidation employs chromium trioxide in sulfuric acid-acetone medium, facilitating the conversion of the hydroxyl group to a ketone functionality. Under these conditions, 1-(3-chlorophenyl)-1-hydroxypropan-2-one undergoes oxidation to yield 1-(3-chlorophenyl)propane-1,2-dione with yields ranging from 65-75% [3]. The mechanism proceeds through chromic acid ester formation, followed by rate-limiting elimination to generate the carbonyl product. The electron-withdrawing chlorine substituent in the meta position enhances the electrophilic character of the adjacent carbonyl, facilitating subsequent transformations [4].

Swern Oxidation Protocol

The Swern oxidation methodology provides superior selectivity and yields (80-90%) under mild reaction conditions. This approach utilizes dimethyl sulfoxide activated by oxalyl chloride, followed by triethylamine-mediated elimination [5]. The reaction proceeds at low temperatures (-78°C to room temperature), minimizing side reactions and preserving the structural integrity of the chlorophenyl moiety. The mechanism involves alkoxysulfonium ion formation and subsequent ylide decomposition through a five-membered transition state [5].

Pyridinium Chlorochromate Oxidation

Pyridinium chlorochromate oxidation in dichloromethane solvent systems achieves 74% conversion efficiency over 24-hour reaction periods [3]. This methodology offers advantages in terms of reaction control and product isolation, particularly suitable for preparative-scale transformations. The oxidation proceeds through a similar chromium-based mechanism but with enhanced solubility characteristics in organic media [4].

Enzymatic Oxidation Systems

Enzymatic oxidation pathways demonstrate exceptional selectivity (85-92% yields) under physiological conditions. These biocatalytic processes utilize nicotinamide adenine dinucleotide-dependent dehydrogenases that specifically target the secondary hydroxyl functionality while preserving stereochemical integrity . The enzymatic approach offers environmentally benign reaction conditions and high substrate specificity, making it suitable for pharmaceutical applications where chirality preservation is critical [6].

Oxidation MethodReaction ConditionsProduct Yield (%)SelectivityReference
Jones Oxidation (CrO3/H2SO4)Acetone, 0°C, 30 min65-75High [3]
Swern Oxidation (DMSO/Oxalyl Chloride)-78°C to RT, Et3N80-90Very High [5]
PCC (Pyridinium Chlorochromate)CH2Cl2, RT, 24h74High [3]
Enzymatic OxidationpH 7.4, 37°C, 2h85-92Excellent
Potassium PermanganateAlkaline medium, RT55-65Moderate [4]

Mechanistic Considerations

The oxidation reactions follow a two-electron mechanism involving chromic ester intermediate formation for chromium-based oxidants [4]. The electron-withdrawing effect of the meta-chlorine substituent stabilizes the resulting diketone product through inductive effects, enhancing the thermodynamic favorability of the oxidation process. Kinetic studies reveal that the rate-determining step involves carbon-hydrogen bond cleavage, with activation energies ranging from 45-65 kJ/mol depending on the oxidizing system employed [3].

Reduction Mechanisms to Alcohol Derivatives

The reduction chemistry of 1-(3-chlorophenyl)-1-hydroxypropan-2-one encompasses diverse mechanistic pathways targeting the ketone functionality to generate corresponding alcohol products. These transformations are of particular significance in synthetic organic chemistry and pharmaceutical applications due to their ability to modulate molecular properties and biological activity [7] [8] [9].

Sodium Borohydride Reduction

Sodium borohydride reduction represents the most widely employed methodology for converting the ketone group to a secondary alcohol. The reaction proceeds through hydride delivery to the electrophilic carbonyl carbon, yielding 1-(3-chlorophenyl)-1,2-propanediol with yields of 85-95% [7] [9]. The mechanism involves nucleophilic attack by the borohydride anion, forming a tetrahedral intermediate that subsequently undergoes protonation during aqueous workup. The presence of the chlorophenyl substituent exerts modest electronic effects on the reaction rate, with meta-chlorine providing slight activation compared to unsubstituted analogues [10].

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride offers more vigorous reducing conditions, achieving yields of 90-98% under anhydrous conditions [11]. This reagent provides complete reduction of the ketone functionality while maintaining compatibility with the chloroaromatic system. The reaction requires strict moisture exclusion and proceeds through aluminum alkoxide intermediate formation. The stereochemical outcome depends on the approach angle of the hydride nucleophile, with steric factors influencing the diastereomeric ratio in the resulting product [10].

Electrochemical Reduction Pathways

Electrochemical reduction methodologies provide exceptional control over reaction selectivity and stereochemistry. Copper electrode systems demonstrate preferential reduction of the ketone functionality while preserving the hydroxyl group, achieving yields of 70-85% [12] [8]. The mechanism involves electron transfer to the carbonyl group, generating a ketyl radical anion that subsequently undergoes protonation. The electron-withdrawing chlorine substituent enhances the reduction potential, facilitating electrochemical transformation under mild conditions [12].

Catalytic Hydrogenation Systems

Palladium-catalyzed hydrogenation offers a complementary approach for ketone reduction under hydrogen atmosphere. This methodology achieves yields of 80-90% at elevated temperatures (50-80°C) while maintaining compatibility with the chloroaromatic system . The reaction proceeds through substrate coordination to the metal center, followed by hydride insertion and reductive elimination. The selectivity can be modulated through catalyst choice and reaction conditions [8].

Enzymatic Reduction Mechanisms

Enzymatic reduction systems utilizing nicotinamide adenine dinucleotide (NADH) cofactors demonstrate exceptional stereoselectivity, achieving yields of 88-95% with excellent enantiopurity [6]. These biocatalytic processes employ ketoreductase enzymes that selectively target the carbonyl functionality while preserving the existing stereochemistry at the hydroxyl-bearing carbon. The enzymatic approach offers environmentally sustainable reaction conditions and high substrate specificity [12].

Reducing AgentSolvent SystemTemperature (°C)Yield (%)StereoselectivityReference
Sodium Borohydride (NaBH4)Methanol/H2O0-2585-95Moderate [7] [9]
Lithium Aluminum Hydride (LiAlH4)Dry THF-78 to 090-98Low [11]
Electrochemical ReductionAqueous buffer2570-85High [12] [8]
Catalytic Hydrogenation (Pd/C)Ethanol, H2 atmosphere50-8080-90Moderate
NADH/Enzyme SystemPhosphate buffer3788-95Excellent [6]

Stereochemical Considerations

The reduction of 1-(3-chlorophenyl)-1-hydroxypropan-2-one generates a new stereocenter, resulting in diastereomeric product formation. The stereochemical outcome depends on the facial selectivity of hydride approach, influenced by steric and electronic factors. Chelation-controlled reduction using Lewis acids can enhance stereoselectivity by coordinating to both the ketone and hydroxyl functionalities, directing hydride delivery to the less hindered face [10]. The chlorophenyl substituent provides additional steric bias, favoring approach from the face opposite to the aromatic ring [7].

Nucleophilic Substitution at the Chlorophenyl Group

The chlorophenyl moiety in 1-(3-chlorophenyl)-1-hydroxypropan-2-one undergoes nucleophilic aromatic substitution through distinct mechanistic pathways, depending on reaction conditions and nucleophile characteristics. The meta-chlorine positioning influences both the reactivity pattern and regioselectivity of substitution processes [14] [15].

Addition-Elimination Mechanism

The predominant substitution pathway proceeds through an addition-elimination mechanism characteristic of electron-deficient aromatic systems. The reaction involves initial nucleophilic attack at the carbon bearing the chlorine substituent, forming a negatively charged σ-complex intermediate (Meisenheimer complex) that subsequently eliminates chloride ion [14]. The electron-withdrawing ketone functionality enhances the electrophilic character of the aromatic ring, facilitating nucleophilic attack. Activation energies for this process range from 95-140 kJ/mol, depending on nucleophile basicity and reaction conditions [16].

Ammonia and Amine Nucleophiles

Treatment with ammonia under liquid ammonia conditions (-33°C) results in substitution products with regioselectivity favoring the ortho position relative to the ketone group (60% ortho, 25% meta, 15% para distribution) [14] [15]. Primary amines demonstrate similar reactivity patterns under elevated temperature conditions (80°C in dimethylformamide), achieving conversion yields of 70-85% over 12-hour reaction periods. The mechanism involves rate-limiting nucleophilic attack followed by rapid chloride elimination [16].

Thiol Nucleophiles

Thiol nucleophiles exhibit enhanced reactivity due to their superior nucleophilicity compared to nitrogen-based systems. Base-catalyzed conditions at room temperature facilitate substitution with excellent regioselectivity (65% ortho, 20% meta, 15% para) [17]. The reaction proceeds through initial thiolate formation followed by aromatic substitution. The sulfur nucleophile demonstrates preferential attack at the position ortho to the electron-withdrawing ketone group, consistent with the directing effects of carbonyl functionality [17].

Alkoxide Nucleophiles

Alkoxide nucleophiles under reflux conditions in alcohol solvents achieve moderate conversion yields with balanced regioselectivity (50% ortho, 35% meta, 15% para) . The reaction requires elevated temperatures due to the reduced nucleophilicity of oxygen compared to sulfur or nitrogen centers. Activation energies range from 120-135 kJ/mol, reflecting the higher energy barrier for oxygen nucleophile attack on the chloroaromatic system .

Cyanide Substitution

Cyanide nucleophile in dimethyl sulfoxide solvent at 60°C demonstrates unique regioselectivity patterns with enhanced meta substitution (45% ortho, 40% meta, 15% para) [19]. This behavior reflects the smaller size and high polarizability of the cyanide ion, allowing access to the meta position that is typically disfavored in other substitution reactions. The activation energy of 100-120 kJ/mol indicates moderate reactivity under these conditions [19].

NucleophileReaction ConditionsActivation Energy (kJ/mol)Product Distribution (%)Reference
Ammonia (NH3)NH3(l), -33°C, 6h125-140ortho:meta:para = 60:25:15 [14] [15]
Primary Amines (RNH2)DMF, 80°C, 12h110-130ortho:meta:para = 55:30:15 [16]
Thiols (RSH)Base catalysis, RT95-115ortho:meta:para = 65:20:15 [17]
Alkoxides (RO-)Alcohol solvent, reflux120-135ortho:meta:para = 50:35:15
Cyanide (CN-)DMSO, 60°C, 8h100-120ortho:meta:para = 45:40:15 [19]

Electronic Effects and Reactivity

The meta-chlorine substitution pattern creates a complex electronic environment that influences both reactivity and selectivity. The chlorine atom exerts electron-withdrawing inductive effects (-I effect) that activate the aromatic ring toward nucleophilic attack while simultaneously directing substitution to specific positions . The ketone functionality provides additional activation through its strong electron-withdrawing character, creating multiple reactive sites on the aromatic ring. Computational studies indicate that the highest occupied molecular orbital (HOMO) density distribution favors nucleophilic attack at the ortho and para positions relative to the ketone group [20].

Mechanistic Variations

Under certain conditions, particularly with highly nucleophilic reagents, an alternative mechanism involving initial electron transfer may operate. This single electron transfer (SET) pathway generates radical ion intermediates that subsequently undergo coupling and rearrangement processes [14]. The relative importance of the addition-elimination versus SET mechanisms depends on nucleophile ionization potential, solvent polarity, and reaction temperature. Electrochemical studies suggest that SET becomes competitive when the nucleophile ionization potential falls below 8.5 eV [19].

Photochemical Behavior under UV Irradiation

The photochemical behavior of 1-(3-chlorophenyl)-1-hydroxypropan-2-one under ultraviolet irradiation encompasses multiple primary and secondary processes that depend critically on wavelength, intensity, and environmental conditions. The compound exhibits characteristic aromatic ketone photochemistry combined with unique features arising from the hydroxyl and chlorophenyl substituents [21] [22] [23].

Primary Photochemical Processes

Upon UV absorption at 254 nm, the compound undergoes efficient α-cleavage (Norrish Type I reaction) with quantum yields of 0.25-0.35, leading to the formation of benzoyl and acetyl radical species [21] [23]. This process involves promotion to the excited singlet state followed by rapid intersystem crossing to the triplet manifold, where bond cleavage occurs. The resulting radical intermediates can undergo subsequent reactions including hydrogen abstraction, radical recombination, and disproportionation processes [22].

At longer wavelengths (280-320 nm), hydrogen abstraction becomes the predominant photochemical pathway with quantum yields of 0.15-0.25 [22] [24]. This process involves abstraction of hydrogen atoms from the hydroxyl group or adjacent methyl carbon, generating ketyl radicals that exhibit characteristic absorption features in the 300-400 nm region. The ketyl radicals demonstrate lifetimes of several microseconds under deoxygenated conditions but undergo rapid quenching in the presence of molecular oxygen [25].

Wavelength-Dependent Reactivity

The photochemical reactivity exhibits strong wavelength dependence, reflecting the different electronic transitions and excited state multiplicities involved. At wavelengths of 350-400 nm, intersystem crossing becomes the primary process with quantum yields of 0.05-0.15, leading to triplet state formation without significant chemical transformation [26] [27]. These triplet states can participate in energy transfer and electron transfer processes with suitable acceptor molecules [28].

Irradiation at 300-350 nm induces photoisomerization processes with quantum yields of 0.02-0.08, potentially involving conformational changes around the carbon-carbon bond connecting the hydroxyl and ketone functionalities [29]. At wavelengths above 400 nm, no significant photochemical reaction occurs (quantum yield <0.01), indicating that the compound remains photochemically stable under visible light conditions [30].

Atmospheric Photochemistry

Under atmospheric conditions, the photochemical behavior determines the environmental fate and transport of 1-(3-chlorophenyl)-1-hydroxypropan-2-one. Direct photolysis at 254 nm results in rapid degradation with atmospheric lifetimes of 2-4 hours, making this process significant only in the immediate vicinity of UV sources [21]. The more environmentally relevant wavelengths (280-320 nm) lead to atmospheric lifetimes of 6-12 hours, indicating moderate persistence under solar irradiation conditions [22].

The photochemical degradation products include various fragmentation species and photoisomers that may exhibit different toxicological and environmental properties compared to the parent compound. Primary photoproducts include benzoyl radicals, acetyl radicals, and hydroxylated aromatic compounds that can participate in secondary atmospheric chemistry processes [23] [24].

UV Wavelength (nm)Primary ProcessQuantum Yield (Φ)Major ProductsAtmospheric LifetimeReference
254α-Cleavage (Norrish I)0.25-0.35Benzoyl + CH3CO-2-4 hours [21] [23]
280-320Hydrogen Abstraction0.15-0.25Ketyl radicals6-12 hours [22] [24]
350-400Intersystem Crossing0.05-0.15Triplet state formation1-3 days [26] [27]
300-350Photoisomerization0.02-0.08Geometric isomers3-7 days [29]
>400No Significant Reaction<0.01Unchanged compound>30 days [30]

Solvent and Environmental Effects

The photochemical behavior is significantly influenced by solvent polarity and the presence of oxygen or other quenching species. In polar solvents, charge transfer states become more accessible, potentially altering the competition between different photochemical pathways [28]. Oxygen quenching of triplet states occurs with rate constants approaching diffusion control (10^9-10^10 M^-1 s^-1), effectively reducing photochemical quantum yields in aerated solutions [25].

Temperature effects on photochemical processes are generally modest for unimolecular reactions but can become significant for processes involving diffusion-controlled quenching or energy transfer. Studies indicate that photochemical quantum yields decrease by approximately 10-15% per 10°C temperature increase due to enhanced non-radiative decay processes [21] [22].

Mechanistic Considerations

The photochemical mechanisms involve initial photoexcitation to the S1 state followed by rapid intersystem crossing to T1 (π,π* character) or higher triplet states. The chlorophenyl substituent influences the electronic properties through its electron-withdrawing character, affecting both the absorption spectrum and the photochemical reactivity [27]. Computational studies suggest that the lowest energy excited state involves charge transfer from the hydroxyl oxygen to the aromatic π-system, facilitating subsequent bond cleavage processes [28].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.6

Dates

Last modified: 08-15-2023

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